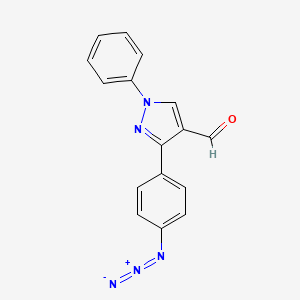

![molecular formula C19H17N5O4 B2443583 2-[5-(4-甲氧基苯基)-4,6-二氧代-1H,3aH,4H,5H,6H,6aH-吡咯并[3,4-d][1,2,3]三唑-1-基]-N-苯基乙酰胺 CAS No. 1008205-35-3](/img/structure/B2443583.png)

2-[5-(4-甲氧基苯基)-4,6-二氧代-1H,3aH,4H,5H,6H,6aH-吡咯并[3,4-d][1,2,3]三唑-1-基]-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

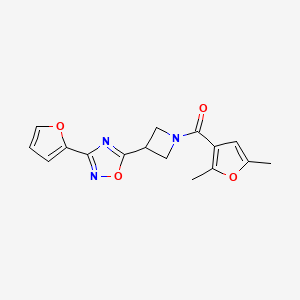

The compound “2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,3-triazole moiety, which is a nitrogenous heterocyclic component commonly found in various drug classes . The 1,2,3-triazole moiety is known for its potential for various biological activities, including antiviral activity .

Synthesis Analysis

The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction, also known as the CuAAC reaction, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . It gives high yields under mild conditions with the formation of few side products .Molecular Structure Analysis

The 1,2,3-triazole moiety is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis

The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), which is part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . This reaction gives high yields under mild conditions with the formation of few side products .Physical And Chemical Properties Analysis

The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .科学研究应用

抗癌活性

该化合物的吡咯并[3,4-d][1,2,3]三唑核心使其成为癌症研究的一个有趣候选者。研究人员已经探索了它作为抗癌剂的潜力,特别是针对特定的癌细胞系。 需要进一步研究来阐明其作用机制并优化其疗效 .

抗炎特性

鉴于吡唑衍生物在药物发现中的重要性,该化合物的吡唑环可能有助于抗炎作用。吡唑已被用于各种药物中,包括抗炎药。 研究该化合物的抗炎潜力可能会产生有希望的结果 .

抗病毒和抗菌活性

含有 1,2,3-三唑部分的杂环已显示出抗病毒和抗菌特性。研究人员应探索该化合物是否表现出类似的作用。 其独特的结构可能在对抗病毒感染和细菌病原体方面提供优势 .

血管扩张剂和心血管应用

基于吡唑的化合物通常具有血管扩张特性。研究该化合物是否可以调节血管功能可能会导致潜在的心血管应用。 此外,其对血压调节的影响值得进一步研究 .

细胞保护作用

腙是一类化合物,包括该分子,它们表现出细胞保护作用。研究人员已经观察到它们保护细胞免受氧化应激和其他破坏因素的能力。 探索该化合物的细胞保护作用可能对各种医疗环境有价值 .

抗结核活性

1,2,3-三唑骨架与抗结核活性有关。研究人员应评估该化合物是否对结核分枝杆菌有希望。 其独特的结构可能比现有的抗结核药物更具优势 .

抗真菌潜力

腙也已显示出抗真菌特性。 研究该化合物是否可以抑制真菌生长可能有助于开发新型抗真菌剂 .

镇痛和神经保护作用

虽然没有针对该化合物进行直接研究,但吡唑衍生物通常表现出镇痛作用。此外,它们的潜在神经保护作用使它们成为神经疾病的引人入胜的候选者。 需要进一步研究来探索这些方面 .

作用机制

安全和危害

未来方向

The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

属性

IUPAC Name |

2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c1-28-14-9-7-13(8-10-14)24-18(26)16-17(19(24)27)23(22-21-16)11-15(25)20-12-5-3-2-4-6-12/h2-10,16-17H,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMGQOXTEJZXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)

![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)

![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)